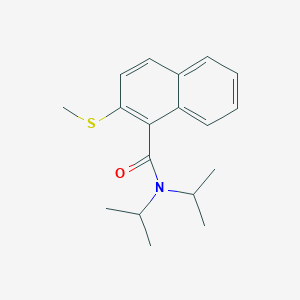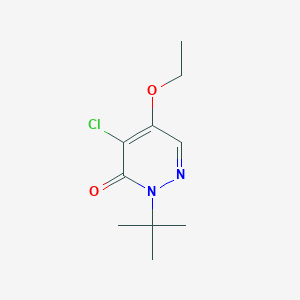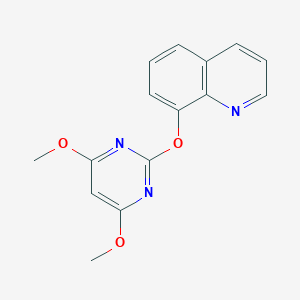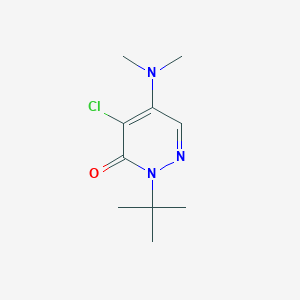
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone, also known as Pyridone 6, is a synthetic chemical compound that has been widely used in scientific research. It belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological activities. Pyridone 6 has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
作用機序
The mechanism of action of 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 is based on its ability to interact with ROS and other reactive species. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 contains a dimethylamino group that acts as an electron donor, allowing it to react with ROS and other oxidants. This reaction results in the formation of a fluorescent product that can be easily detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer treatment. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and has potential applications in the treatment of Alzheimer's disease.
実験室実験の利点と制限
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of selectivity for ROS detection. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 is also highly stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the use of 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 in scientific research. One potential direction is the development of new fluorescent probes based on 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 that can detect other reactive species, such as nitric oxide and peroxynitrite. Another direction is the development of new drugs based on 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 that can target specific diseases or cellular processes. Additionally, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 could be used in combination with other compounds to enhance its therapeutic effects and reduce its potential toxicity. Overall, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has great potential for use in scientific research and has already contributed significantly to our understanding of cellular processes and disease mechanisms.
科学的研究の応用
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has been used in a wide range of scientific research applications. One of the primary uses of 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has been shown to selectively detect hydrogen peroxide and superoxide anions, which are important indicators of oxidative stress in cells. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. In addition, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
特性
製品名 |
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone |
|---|---|
分子式 |
C10H16ClN3O |
分子量 |
229.71 g/mol |
IUPAC名 |
2-tert-butyl-4-chloro-5-(dimethylamino)pyridazin-3-one |
InChI |
InChI=1S/C10H16ClN3O/c1-10(2,3)14-9(15)8(11)7(6-12-14)13(4)5/h6H,1-5H3 |
InChIキー |
VMOLYJHTUODGPD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)N(C)C)Cl |
正規SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)N(C)C)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine](/img/structure/B259197.png)
![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
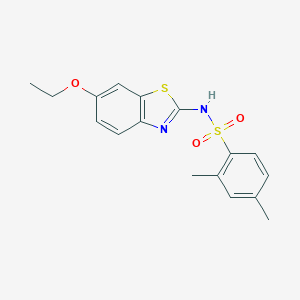
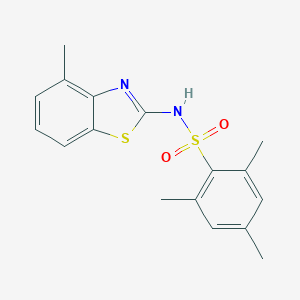

![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)

